ACC1 Selectivity and Oral in Vivo Efficacy: 3-Carboxamide Derivatives Versus Benzoxazole ACC1 Inhibitors
The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold enables ACC1-selective inhibition with demonstrated oral bioavailability and in vivo pharmacodynamic efficacy. The 1-methyl derivative 1c exhibited ACC1 IC50 = 210 nM with ACC2 IC50 > 10,000 nM (>47-fold selectivity) [1]. The optimized 1-isopropyl derivative 1k displayed favorable oral bioavailability in mouse cassette dosing PK and significantly reduced malonyl-CoA concentrations in HCT-116 xenograft tumors at 100 mg/kg p.o. [2]. By contrast, the benzoxazole-based ACC1 inhibitor 1f from the same research program, while more potent enzymatically (ACC1 IC50 = 5.3 nM), suffered from critically poor aqueous solubility of 0.003 μg/mL at pH 6.8—a ~2,700-fold solubility deficit relative to the 3-carboxamide derivative 1c (8.2 μg/mL) [1]. This solubility advantage of the 3-carboxamide scaffold was a key driver for its selection as the preferred core for further development.
| Evidence Dimension | ACC1 inhibitory potency, ACC2 selectivity, aqueous solubility, and in vivo oral PD efficacy |
|---|---|
| Target Compound Data | Derivative 1c: ACC1 IC50 = 210 nM, ACC2 IC50 > 10,000 nM, solubility = 8.2 μg/mL (pH 6.8). Derivative 1k: orally bioavailable, reduced malonyl-CoA in HCT-116 xenograft at 100 mg/kg p.o. |
| Comparator Or Baseline | Benzoxazole ACC1 inhibitor 1f: ACC1 IC50 = 5.3 nM, ACC2 IC50 > 10,000 nM, solubility = 0.003 μg/mL (pH 6.8). No oral in vivo PD reported for 1f. |
| Quantified Difference | 1c solubility ~2,700-fold higher than 1f (8.2 vs 0.003 μg/mL); 1c retains >47-fold ACC1/ACC2 selectivity. Only 3-carboxamide derivatives (1k) demonstrated oral in vivo PD. |
| Conditions | Recombinant human ACC1/ACC2 enzymatic assays; equilibrium solubility at pH 6.8; mouse cassette dosing PK; HCT-116 xenograft tumor PD model. |
Why This Matters
For procurement decisions, the 3-carboxamide scaffold uniquely combines ACC1 selectivity with developable solubility and oral in vivo target engagement—properties absent in the more potent but poorly soluble benzoxazole alternatives from the same discovery program.
- [1] Mizojiri R, Asano M, Tomita D, Banno H, Nii N, Sasaki M, Sumi H, Satoh Y, Yamamoto Y, Moriya T, Satomi Y, Maezaki H. Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. J Med Chem. 2018;61(3):1098-1117. PMID: 29232514. Table 1, Table 2. View Source
- [2] Mizojiri R, Nii N, Asano M, et al. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorg Med Chem. 2019;27(12):2521-2530. PMID: 30879862. View Source
